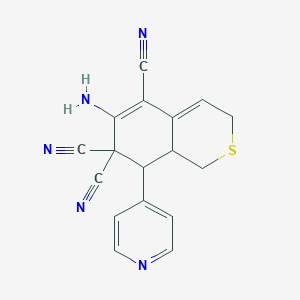![molecular formula C23H27N3O2 B6077270 3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione](/img/structure/B6077270.png)
3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione, also known as AMDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AMDP has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione is not fully understood. However, it has been suggested that 3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione may act by inhibiting the activity of enzymes involved in the growth and replication of microorganisms and cancer cells.
Biochemical and Physiological Effects
3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione has been found to have a low toxicity profile, making it a potential candidate for use in various biomedical applications. It has been shown to have no significant effects on liver and kidney function in animal studies. 3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione has also been found to have antioxidant properties, which could potentially be useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione has several advantages for use in lab experiments. It is relatively easy to synthesize and has a low toxicity profile, making it a safe and cost-effective compound to work with. However, its mechanism of action is not fully understood, which could limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione. One area of research could focus on further elucidating the mechanism of action of 3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione, which could lead to the development of more effective drugs based on the compound. Another area of research could focus on the use of 3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione in the development of new antibiotics and antifungal drugs. Additionally, 3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione could be studied for its potential use in the treatment of oxidative stress-related diseases.
Synthesis Methods
3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione can be synthesized through a reaction between 1,3-diphenyl-1,3-propanedione and piperazine in the presence of acetic acid. The reaction results in the formation of 3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione as a yellow crystalline solid.
Scientific Research Applications
3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for use in the development of new antibiotics and antifungal drugs. 3-{amino[4-(diphenylmethyl)-1-piperazinyl]methylene}-2,4-pentanedione has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
(E)-3-(4-benzhydrylpiperazine-1-carboximidoyl)-4-hydroxypent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17(27)21(18(2)28)23(24)26-15-13-25(14-16-26)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,22,24,27H,13-16H2,1-2H3/b21-17-,24-23? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLJZSXGDWITOU-LJUQQBLGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C)C(=N)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C(=O)C)/C(=N)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{Amino[4-(diphenylmethyl)piperazin-1-yl]methylidene}pentane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B6077189.png)
![2-(3-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B6077191.png)
![1-[4-(1-azepanylmethyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6077213.png)

![2-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl 2-(4-butoxyphenyl)-4-quinolinecarboxylate](/img/structure/B6077244.png)
![N-allyl-3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinecarboxamide](/img/structure/B6077245.png)
![4-[2-amino-2-(4-methyl-2,6-dioxocyclohexylidene)ethyl]-2,6-piperidinedione](/img/structure/B6077254.png)
![4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B6077258.png)

![N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6077274.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide](/img/structure/B6077278.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(3-pyridinyl)acetamide](/img/structure/B6077280.png)
![7-cyclopentyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6077290.png)
![4-[2-(2-isopropylphenoxy)propanoyl]morpholine](/img/structure/B6077298.png)